2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with methyl groups and an ethyl group attached to a carboxylate ester derived from 2-(methylsulfanyl)pyridine-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-1H-pyrazol-4-ylmethanol with 2-(methylsulfanyl)pyridine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an antileishmanial and antimalarial agent has been investigated.
Medicine: Research is ongoing to determine the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. The pyrazole and pyridine rings are key structural features that influence its binding affinity to enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its interaction with these molecular components.
Comparison with Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound shares the pyrazole ring structure but has a different heterocyclic system attached.
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: A simpler derivative with a hydroxyl group instead of the ester group.
Uniqueness: 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-(methylsulfanyl)pyridine-4-carboxylate is unique due to its combination of the pyrazole and pyridine rings with the ester functional group. This combination provides distinct chemical properties and reactivity compared to similar compounds.
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Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl 2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-12(10(2)17-16-9)5-7-19-14(18)11-4-6-15-13(8-11)20-3/h4,6,8H,5,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFBNCKEBRRCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCOC(=O)C2=CC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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